N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide functional group, a phenolic hydroxyl group, and multiple tert-butyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a stabilizer in polymer production and as an additive in materials to enhance their durability and resistance to degradation.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and cellular receptors. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: A hindered phenolic antioxidant used as a polymer stabilizer.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another phenolic antioxidant with higher performance in stabilizing plastics.
Uniqueness
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its combination of functional groups, which confer both antioxidant and hydrazide reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H34N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H34N2O3/c1-16-9-10-19(11-17(16)2)30-15-22(28)27-26-14-18-12-20(24(3,4)5)23(29)21(13-18)25(6,7)8/h9-14,29H,15H2,1-8H3,(H,27,28)/b26-14+ |
InChI Key |
LWHJYGUOKIDYNF-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C |
Origin of Product |
United States |
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